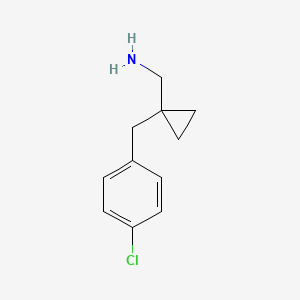
(1-(4-Chlorobenzyl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Chlorobenzyl)cyclopropyl)methanamine is an organic compound with the molecular formula C11H14ClN and a molecular weight of 195.69 g/mol This compound features a cyclopropyl group attached to a methanamine moiety, with a 4-chlorobenzyl substituent on the cyclopropyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chlorobenzyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
(1-(4-Chlorobenzyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile employed .
科学的研究の応用
(1-(4-Chlorobenzyl)cyclopropyl)methanamine has several scientific research applications, including:
作用機序
The mechanism of action of (1-(4-Chlorobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to (1-(4-Chlorobenzyl)cyclopropyl)methanamine include other cyclopropylamines and benzylamines, such as:
- (1-Benzylcyclopropyl)methanamine
- (1-(4-Methylbenzyl)cyclopropyl)methanamine
- (1-(4-Fluorobenzyl)cyclopropyl)methanamine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the 4-chlorobenzyl group, which imparts unique chemical and biological properties. This substituent can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications .
特性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC名 |
[1-[(4-chlorophenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H14ClN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-8,13H2 |
InChIキー |
VEOXKCMCWDQROA-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=CC=C(C=C2)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















